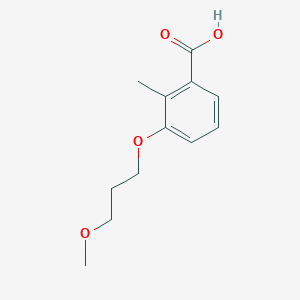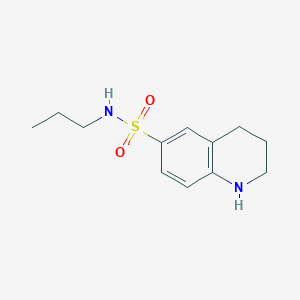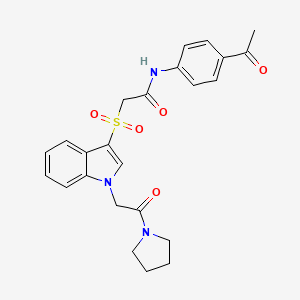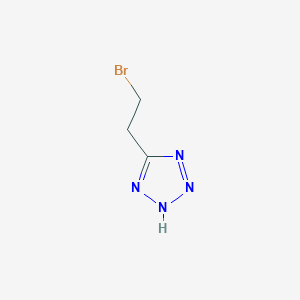![molecular formula C19H16FN3O2S B2683402 2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide CAS No. 891098-74-1](/img/structure/B2683402.png)
2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a common functional group in biochemistry . The molecule also has a methylsulfanyl group attached to a fluorophenyl group, which could potentially influence its reactivity and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the carboxamide group could potentially result in a planar structure, while the fluorophenyl and methylsulfanyl groups could add some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxamide group could potentially undergo hydrolysis, and the pyrimidine ring might participate in electrophilic substitution reactions. The fluorophenyl and methylsulfanyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the fluorophenyl and methylsulfanyl groups could influence its boiling and melting points .科学的研究の応用
Synthesis and Chemical Properties
Pyrimidine derivatives, including those with sulfanyl groups, have been synthesized through various chemical reactions, focusing on their structural and electronic properties. For instance, the synthesis of pyrimidine derivatives involving the interaction with amines, oxidation, and aminolysis has been studied to understand their chemical behavior and potential for further functionalization (Brown & England, 1971). These synthetic strategies are crucial for developing new compounds with enhanced properties or specific biological activities.
Biological Activities
Research into pyrimidine derivatives has shown significant biological activities, including antiviral and antimicrobial properties. For example, certain pyrimidine derivatives have been investigated for their potential antiviral activity against herpes viruses and retroviruses, including HIV-1 and HIV-2. The studies focus on the structure-activity relationships, aiming to optimize the antiviral efficacy of these compounds (Holý et al., 2002). Similarly, the antimicrobial activity of new thiourea derivatives, which are structurally related to pyrimidine compounds, has been evaluated against various pathogenic bacteria, demonstrating the potential for the development of novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Material Science Applications
Compounds based on pyrimidine derivatives have also found applications in material science, particularly in the development of high-refractive-index materials and as components in organic electronics. For example, transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which include pyrimidine structures, have been synthesized, showcasing high refractive indices and good thermomechanical stabilities, suitable for advanced optical materials (Tapaswi et al., 2015).
Antipathogenic Potential
The synthesis and antimicrobial activity of pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives have been explored, highlighting their potential as molluscicidal agents against snails responsible for Bilharziasis diseases. This research area opens avenues for developing new compounds to combat parasitic infections affecting public health (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
将来の方向性
特性
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-23-18(25)16(17(24)22-15-8-3-2-4-9-15)11-21-19(23)26-12-13-6-5-7-14(20)10-13/h2-11H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMFSORJOGPGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2683322.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2683324.png)


![2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2683329.png)
![N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2683330.png)

![2-[2-(2-chlorophenyl)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2683335.png)
![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2683336.png)


![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/no-structure.png)
![3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2683342.png)